STING agonist-8
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Overview
Description
STING agonist-8 is a compound that activates the stimulator of interferon genes (STING) pathway, which plays a crucial role in the innate immune response. This pathway is involved in the detection of cytosolic DNA from pathogens and damaged cells, leading to the production of type I interferons and other cytokines that help in immune defense. This compound has shown promise in enhancing immune responses, particularly in cancer immunotherapy and antiviral treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of STING agonist-8 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common method involves the use of cyclic dinucleotides (CDNs) as starting materials. These CDNs are synthesized through a series of chemical reactions, including phosphorylation, cyclization, and purification steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality control .
Chemical Reactions Analysis
Types of Reactions
STING agonist-8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Phosphorylating agents: Used in the initial steps to introduce phosphate groups.
Cyclizing agents: Used to form the cyclic structure of the compound.
Purification agents: Used to isolate and purify the final product.
Major Products Formed
The major products formed from the reactions of this compound include various intermediates and by-products, which are typically removed during the purification process to yield the final active compound .
Scientific Research Applications
STING agonist-8 has a wide range of scientific research applications, including:
Cancer Immunotherapy: Enhances the immune response against tumors by activating the STING pathway, leading to increased production of type I interferons and other cytokines.
Antiviral Treatments: Boosts the immune response against viral infections by promoting the production of antiviral cytokines.
Vaccine Adjuvants: Used as an adjuvant to enhance the efficacy of vaccines by stimulating the innate immune response.
Neuroblastoma Therapy: Shows potential in treating neuroblastoma by generating innate and adaptive immune stimulation.
Mechanism of Action
STING agonist-8 exerts its effects by binding to the STING protein, which is located on the endoplasmic reticulum membrane. Upon binding, STING undergoes a conformational change and translocates to the Golgi apparatus, where it activates TANK-binding kinase 1 (TBK1) and inhibitor of κB kinases (IKKs). These kinases then activate transcription factors such as interferon regulatory factor 3 (IRF3) and nuclear factor κB (NF-κB), leading to the production of type I interferons and pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
2’3’-cGAMP: A classical STING agonist that activates the STING pathway by binding to the same site as STING agonist-8.
DMXAA: A murine-specific STING agonist that has shown limited efficacy in humans.
Uniqueness
This compound is unique in its ability to activate the STING pathway with high specificity and potency. Unlike some other STING agonists, it has shown promising results in both preclinical and clinical studies, making it a valuable candidate for further development in cancer immunotherapy and antiviral treatments .
Properties
Molecular Formula |
C41H46N14O4 |
---|---|
Molecular Weight |
798.9 g/mol |
IUPAC Name |
8-[3-(azetidin-3-yl)propoxy]-9-[(E)-4-[6-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]imidazo[4,5-b]pyridin-3-yl]but-2-enyl]-2-(2-ethyl-5-methylpyrazol-3-yl)pyrimido[4,5-b]indole-6-carboxamide |
InChI |
InChI=1S/C41H46N14O4/c1-5-54-31(14-23(3)50-54)37-45-22-29-28-16-26(35(42)56)18-33(59-13-9-10-25-19-44-20-25)34(28)52(38(29)48-37)11-7-8-12-53-39-30(17-27(21-46-39)36(43)57)47-41(53)49-40(58)32-15-24(4)51-55(32)6-2/h7-8,14-18,21-22,25,44H,5-6,9-13,19-20H2,1-4H3,(H2,42,56)(H2,43,57)(H,47,49,58)/b8-7+ |
InChI Key |
HXLLQIDDTRZWGW-BQYQJAHWSA-N |
Isomeric SMILES |
CCN1C(=CC(=N1)C)C2=NC=C3C4=C(C(=CC(=C4)C(=O)N)OCCCC5CNC5)N(C3=N2)C/C=C/CN6C7=C(C=C(C=N7)C(=O)N)N=C6NC(=O)C8=CC(=NN8CC)C |
Canonical SMILES |
CCN1C(=CC(=N1)C)C2=NC=C3C4=C(C(=CC(=C4)C(=O)N)OCCCC5CNC5)N(C3=N2)CC=CCN6C7=C(C=C(C=N7)C(=O)N)N=C6NC(=O)C8=CC(=NN8CC)C |
Origin of Product |
United States |
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